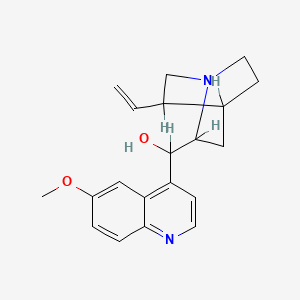
Cinchonan-9-ol, 6'-methoxy-, (8alpha,9R)-
Overview
Description
Cinchonan-9-ol, 6’-methoxy-, (8alpha,9R)-: is a naturally occurring alkaloid derived from the bark of the cinchona tree. This compound is known for its significant medicinal properties, particularly its use as an antimalarial agent. It is a stereoisomer of quinine, which has been used for centuries to treat malaria. The compound has a complex structure, featuring a quinoline ring system and a quinuclidine moiety, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonan-9-ol, 6’-methoxy-, (8alpha,9R)- typically involves the extraction of the alkaloid from the bark of the cinchona tree, followed by purification processes. The extraction is usually performed using organic solvents such as ethanol or methanol. The crude extract is then subjected to various chromatographic techniques to isolate the desired compound.
In the laboratory, the synthesis can also be achieved through a series of chemical reactions starting from simpler precursors. One common method involves the condensation of 6-methoxyquinoline with a suitable quinuclidine derivative under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of Cinchonan-9-ol, 6’-methoxy-, (8alpha,9R)- involves large-scale extraction from cinchona bark. The process begins with the harvesting of the bark, which is then dried and ground into a fine powder. The powdered bark is extracted with organic solvents in large extraction vessels. The extract is concentrated and subjected to multiple purification steps, including crystallization and chromatography, to obtain the pure compound. The industrial process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Cinchonan-9-ol, 6’-methoxy-, (8alpha,9R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative. Sodium borohydride is a commonly used reducing agent.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium hydroxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol or potassium hydroxide in water.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Cinchonan-9-ol, 6’-methoxy-, (8alpha,9R)- has a wide range of scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis. It helps in the formation of enantiomerically pure compounds.
Biology: Studied for its role in inhibiting the growth of certain parasites and bacteria. It is also used in research on cell signaling pathways.
Medicine: Primarily used as an antimalarial agent. It is also investigated for its potential in treating other diseases such as lupus and arthritis.
Industry: Employed in the synthesis of pharmaceuticals and as a standard in analytical chemistry for the calibration of instruments.
Mechanism of Action
The mechanism of action of Cinchonan-9-ol, 6’-methoxy-, (8alpha,9R)- involves its interaction with heme, a component of hemoglobin in red blood cells. The compound inhibits the polymerization of heme into hemozoin, a non-toxic form. This leads to the accumulation of toxic heme within the parasite, causing its death. The molecular targets include the heme detoxification pathway and various enzymes involved in the parasite’s metabolic processes.
Comparison with Similar Compounds
Cinchonan-9-ol, 6’-methoxy-, (8alpha,9R)- is similar to other cinchona alkaloids such as quinine, quinidine, and cinchonidine. it has unique properties that distinguish it from these compounds:
Quinine: Both compounds are used as antimalarials, but Cinchonan-9-ol, 6’-methoxy-, (8alpha,9R)- has a different stereochemistry, which can affect its pharmacokinetics and pharmacodynamics.
Quinidine: Primarily used as an antiarrhythmic agent, whereas Cinchonan-9-ol, 6’-methoxy-, (8alpha,9R)- is mainly used for its antimalarial properties.
Cinchonidine: Similar in structure but differs in the position of the methoxy group, which can influence its biological activity and therapeutic applications.
Conclusion
Cinchonan-9-ol, 6’-methoxy-, (8alpha,9R)- is a versatile compound with significant applications in medicine, chemistry, and industry. Its unique structure and properties make it a valuable tool in scientific research and pharmaceutical development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903283 | |
| Record name | [5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936694-43-8, 130-95-0, 572-60-1 | |
| Record name | (3ξ,8ξ)-6′-Methoxycinchonan-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936694-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α,9S)-6'-methoxycinchonan-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.493 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


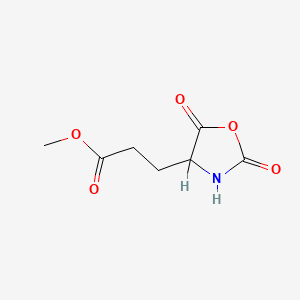
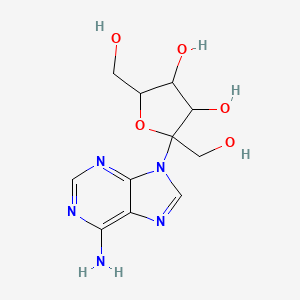
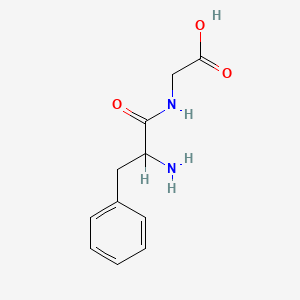
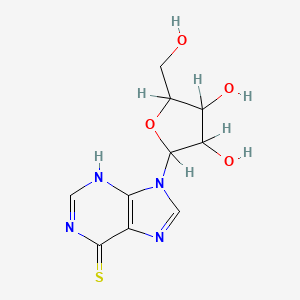

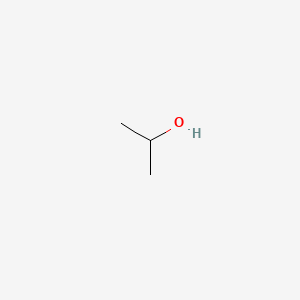


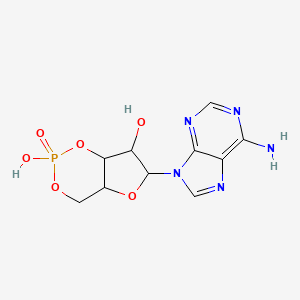
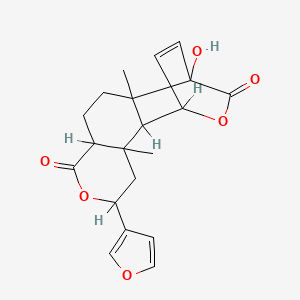


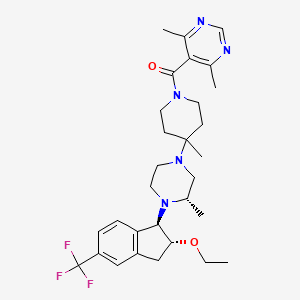
![[Leu5]-Enkephalin](/img/structure/B3435032.png)
